N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a pyrimidinylthioacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the pyrimidinylthioacetamide: This involves the reaction of 5-methyl-2-oxo-1,2-dihydropyrimidine-4-thiol with chloroacetic acid or its derivatives under basic conditions.
Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrimidinylthioacetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the pyrimidinylthioacetamide.
Substitution: Substituted derivatives at the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the pyrimidinylthioacetamide part can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate protein-protein interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)propionamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)butyramide
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and pyrimidinylthioacetamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-5-17-15(20)18-14(9)23-7-13(19)16-6-10-2-3-11-12(4-10)22-8-21-11/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAJEYILYJMVKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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